Cas no 126006-69-7 (Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester)
![Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester structure](https://ja.kuujia.com/scimg/cas/126006-69-7x500.png)
126006-69-7 structure
商品名:Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2,4-dihydroxy-6-methyl-,(2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1
- 1H-Cyclobut[e]indene, benzoic acid deriv.
- Armillane
- Armillarizin
- Benzoicacid, 2,4-dihydroxy-6-methyl-,decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester, [2R-(2a,2ab,3b,4a,4aa,7aa,7bb)]-
- Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester
- 126006-69-7
- DTXSID201099911
-
- インチ: 1S/C23H32O7/c1-11-5-12(25)6-16(26)18(11)20(28)30-17-9-22(4)14-8-21(2,3)7-13(14)19(27)15(10-24)23(17,22)29/h5-6,13-15,17,19,24-27,29H,7-10H2,1-4H3/t13-,14+,15-,17-,19+,22-,23+/m1/s1
- InChIKey: JUUSWGGXNLLISZ-XUCZPFGZSA-N
- ほほえんだ: C(O[C@H]1[C@@]2(O)[C@H](CO)[C@@H](O)[C@@]3([H])[C@@]([H])([C@@]2(C)C1)CC(C)(C)C3)(=O)C1=C(C)C=C(O)C=C1O
計算された属性
- せいみつぶんしりょう: 420.21480336g/mol
- どういたいしつりょう: 420.21480336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester 関連文献
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
126006-69-7 (Benzoic acid, 2,4-dihydroxy-6-methyl-, (2R,2aR,3R,4S,4aR,7aS,7bR)-decahydro-2a,4-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-yl ester) 関連製品
- 1036614-40-0(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine)
- 2229105-30-8(3-(2-chloro-6-nitrophenyl)propane-1-thiol)
- 950334-26-6(7-chloro-N-cyclohexyl-1-benzoxepine-4-carboxamide)
- 1426142-82-6(3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine)
- 2680668-28-2(tert-butyl 4-{5-(4-bromophenyl)thiophen-2-ylmethyl}piperazine-1-carboxylate)
- 2303798-44-7({7-Azaspiro[3.5]nonan-5-yl}methanamine)
- 1431729-02-0(2-(6-Methoxy-pyridazin-3-yl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid)
- 384360-51-4(3-(1,3-benzothiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate)
- 1214378-80-9(5-Fluoro-4-methoxy-3-phenylpyridine)
- 1040636-85-8(N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
